molecular formula C17H21NO B2486121 (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine CAS No. 797813-12-8

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine

Cat. No.: B2486121
CAS No.: 797813-12-8
M. Wt: 255.361
InChI Key: IJYXMFGUZDROSD-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine is a complex organic compound with a unique structure that includes a furan ring, a butenyl chain, and a phenethylamine moiety

Scientific Research Applications

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine typically involves multi-step organic reactions. One common method includes the alkylation of phenethylamine with a furan-containing alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the butenyl chain can be reduced to form saturated derivatives.

    Substitution: The phenethylamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted phenethylamine derivatives.

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine involves its interaction with specific molecular targets and pathways. The phenethylamine moiety can interact with neurotransmitter receptors, potentially affecting neurological functions. The furan ring and butenyl chain may also contribute to the compound’s overall biological activity by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1-Furan-2-yl-1-methyl-but-3-enyl)-benzylamine
  • (1-Furan-2-yl-1-methyl-but-3-enyl)-methylamine
  • (1-Furan-2-yl-1-methyl-but-3-enyl)-ethylamine

Uniqueness

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine is unique due to the presence of both the furan ring and the phenethylamine moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-N-(2-phenylethyl)pent-4-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-3-12-17(2,16-10-7-14-19-16)18-13-11-15-8-5-4-6-9-15/h3-10,14,18H,1,11-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXMFGUZDROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C1=CC=CO1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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